molecular formula C15H20O5 B1205324 Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl- CAS No. 51292-63-8

Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-

Cat. No. B1205324
CAS RN: 51292-63-8
M. Wt: 280.32 g/mol
InChI Key: CZSKPULURGIUQE-UHFFFAOYSA-N
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Description

Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl- is a natural product found in Hymenoxys grandiflora with data available.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds similar to Azuleno(6,5-b)furan-2,5-dione has been a subject of interest in scientific research. For instance, the structure of a pseudoguaianolide compound from Ambrosia artemisiifolia, which shares a similar structural framework, was studied for its molecular conformation and hydrogen bonding patterns (Fronczek, 2002).

Natural Product Isolation

Compounds with structural similarities to Azuleno(6,5-b)furan-2,5-dione have been isolated from natural sources. Aromaticine, a natural lactone from Amblyopappus pusillus, which also features a similar azuleno-furan backbone, was isolated and its molecular structure analyzed (Brito et al., 2008).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds containing azuleno-furan structures has been a focus in organic chemistry. For example, the creation of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan was achieved through reactions involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one and various enamines (Fujimori et al., 1986).

Crystallography Studies

Crystallography has been employed to understand the structural details of azuleno-furan derivatives. The crystal structure of 3,8-Dibromo-3-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-6a-hydroxy-6,9a-dimethylazuleno[4,5-b]furan-2,9-dione provided insights into the conformation of the seven-membered ring and the packing patterns in the solid state (Kapoor et al., 2011).

Biomass-Derived Furanic Compound Reduction

The catalytic reduction of biomass-derived furanic compounds, including derivatives similar to Azuleno(6,5-b)furan-2,5-dione, is a key area of research in biorefinery. Studies have focused on selective hydrogenation and ring-opening reactions of these compounds (Nakagawa et al., 2013).

properties

CAS RN

51292-63-8

Product Name

Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

1-hydroxy-1-(hydroxymethyl)-5,8a-dimethyl-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O5/c1-8-5-11-10(15(19,7-16)13(18)20-11)6-14(2)9(8)3-4-12(14)17/h3-4,8-11,16,19H,5-7H2,1-2H3

InChI Key

CZSKPULURGIUQE-UHFFFAOYSA-N

SMILES

CC1CC2C(CC3(C1C=CC3=O)C)C(C(=O)O2)(CO)O

Canonical SMILES

CC1CC2C(CC3(C1C=CC3=O)C)C(C(=O)O2)(CO)O

synonyms

hymenoflorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-
Reactant of Route 2
Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-
Reactant of Route 3
Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-
Reactant of Route 4
Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-
Reactant of Route 5
Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-
Reactant of Route 6
Azuleno(6,5-b)furan-2,5-dione, 3,3a,4,4a,7a,8,9,9a-octahydro-3-hydroxy-3-(hydroxymethyl)-4a,8-dimethyl-

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